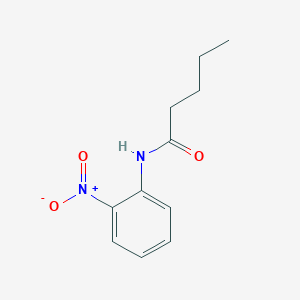

N-{2-nitrophenyl}pentanamide

Descripción

N-(2-Nitrophenyl)Pentanamide is an arylpentanamide derivative characterized by a pentanamide backbone linked to a 2-nitrophenyl substituent. The 2-nitro group introduces strong electron-withdrawing effects, which may influence solubility, metabolic stability, and target binding compared to derivatives with electron-donating groups (e.g., methoxy) .

Propiedades

Fórmula molecular |

C11H14N2O3 |

|---|---|

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

N-(2-nitrophenyl)pentanamide |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-8-11(14)12-9-6-4-5-7-10(9)13(15)16/h4-7H,2-3,8H2,1H3,(H,12,14) |

Clave InChI |

KIDROIRZVOUZJO-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

SMILES canónico |

CCCCC(=O)NC1=CC=CC=C1[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Anthelmintic Activity: Comparison with N-(4-Methoxyphenyl)Pentanamide

N-(4-Methoxyphenyl)Pentanamide (N4MP), a simplified derivative of albendazole, demonstrates potent anthelmintic activity against Toxocara canis larvae (L3) with reduced cytotoxicity. Key findings include:

- 30–50% for albendazole) .

- Drug-Likeness : N4MP adheres to Lipinski’s Rule of Five, with a topological polar surface area (TPSA) of 46.3 Ų, logP of 2.7, and high gastrointestinal absorption, favoring oral administration .

- Synthetic Accessibility: N4MP requires simpler synthesis (using 4-anisidine and pentanoic acid) compared to albendazole, which has a 2-fold higher synthetic complexity score .

The electron-withdrawing nitro group could also enhance metabolic degradation, a common issue with nitroaromatics .

Antitubercular Activity: Comparison with Sulfonamide Derivatives

Sulfonamide-functionalized pentanamides, such as N4-Valeroylsulfamerazine and N4-Valeroylsulfathiazole, exhibit antitubercular properties. Key

| Compound | Yield (%) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| N4-Valeroylsulfathiazole | 96 | 220–221 | Thiazole, SO₂NH |

| N4-Valeroylsulfamerazine | 34 | Not reported | Pyrimidine, SO₂NH |

| N-(2-Nitrophenyl)Pentanamide | — | — | Nitrophenyl, CONH |

Dopamine Receptor Targeting: Piperazine-Functionalized Analogs

Piperazine-linked pentanamides, such as 5-(4-(3-cyanophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7d), target dopamine D3 receptors. These compounds prioritize CNS penetration, with logP values ~3.5 and TPSA >80 Ų. N-(2-Nitrophenyl)Pentanamide’s nitro group likely reduces BBB permeability due to increased polarity, making it less suitable for neurotherapeutic applications .

Toxicity and Metabolic Stability

- Nitroaromatics: Nitro groups are often associated with mutagenic risks due to nitroso metabolite formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.